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Compound of Interest |

1-Methyl-4-nitro-N-phenethyl-1H-
Compound Name:
pyrazol-3-amine

CAS No.: 1429418-41-6

Cat. No.: B2608008

. J

Executive Summary & Core Directive

This technical guide addresses the structural definition, molecular weight calculation, and
characterization protocols for N-phenethyl-nitropyrazole derivatives. These compounds
represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzimidazoles
in analgesic research and as high-energy density materials in agrochemical applications.

The "Derivative" Ambiguity: The term "derivative" implies a variable substitution pattern. This
guide focuses on the fundamental core structure: 1-(2-phenylethyl)-4-nitropyrazole, while
providing the calculation framework for functionalized variants (e.g., amino- or methyl-
substituted).

Critical Safety Advisory:
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WARNING: Nitropyrazoles are precursors to energetic materials. While N-phenethyl derivatives

are generally stable, the unalkylated nitropyrazole starting materials can be shock-sensitive. All

synthesis must be conducted behind blast shields.

Theoretical Framework: Molecular Weight &

Formula

The Core Scaffold: 1-(2-phenylethyl)-4-nitropyrazole

This is the baseline structure upon which all derivatives are built. It consists of a pyrazole ring

substituted with a nitro group (

) at the 4-position and a phenethyl group (
) at the N1-position.

Structural Components:
e Pyrazole Core:

(assuming 2 substitutions)

» Nitro Group:

(substitutes 1 H)

e Phenethyl Group:
(substitutes 1 H on Nitrogen)

Formula Derivation:

Correction: The fragments above already account for substitution.

» Total Carbons: 3 (pyrazole) + 8 (phenethyl) = 11
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» Total Hydrogens: 2 (pyrazole C3/C5) + 9 (phenethyl) = 11

o Total Nitrogens: 2 (pyrazole) + 1 (nitro) = 3

o Total Oxygens: 2 (nitro) = 2

Final Molecular Formula:

Molecular Weight Calculation:

Atomic Mass (

Element Count Subtotal
g/mol )

Carbon (C) 11 12.011 132.121

Hydrogen (H) 11 1.008 11.088

Nitrogen (N) 3 14.007 42.021

Oxygen (O) 2 15.999 31.998

Total MW 217.23 g/mol

Functionalized Derivative Example

Compound: 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine (Common commercial

analog)

e Formula:

e MW: 246.27 g/mol [1]

 Shift: Addition of Methyl (

) and Amino (

) groups alters the physicochemical profile significantly (LogP shift).

Synthetic Access & Regioselectivity[2][3][4]
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The synthesis of N-phenethyl-nitropyrazoles is governed by the regioselectivity of alkylation.
The nitropyrazole anion is an ambident nucleophile, leading to potential mixtures of N1- and
N2-alkylated isomers.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis and purification
workflow.
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Caption: Synthetic workflow for N-phenethyl-4-nitropyrazole highlighting the divergence of
N1/N2 regioisomers.

Analytical Characterization Protocols

To validate the identity of the derivative, a self-validating analytical triad is required: HRMS
(Formula), NMR (Structure/Regiochemistry), and Melting Point (Purity).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula

e Method: ESI-TOF (Electrospray lonization - Time of Flight).

e Mode: Positive lon Mode (

).

» Expected Value:
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o Exact Mass (

): 217.0851

o Observed

. 218.0924

* |sotopic Pattern Validation:
o The presence of 3 Nitrogens results in a specific isotopic abundance.

o Confirm the absence of Bromine isotopes (M+2 peak ~100%) to ensure no unreacted
phenethyl bromide remains.

Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the N1-phenethyl isomer from the N2-isomer.
Protocol:
e Solvent: DMSO-

or

o Diagnostic Signals (1H NMR, 400 MHz):
o Pyrazole Protons: Two singlets (or doublets with small

) around
8.0 - 8.5 ppm.[2]

» Differentiation: In the N1-isomer, the proton at C5 is closer to the phenethyl group than
C3.

o Phenethyl
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(N-linked): Triplet around
4.3 - 4.5 ppm.

o Phenethyl

(Benzylic): Triplet around
3.1-3.2 ppm.

o Aromatic Ring: Multiplet
7.1-7.4 ppm (5H).[3]

The NOESY Check (Crucial Step): To definitively prove N1-alkylation, perform a 2D NOESY
experiment.

o Positive NOE: Strong correlation between the N-linked

triplet and the Pyrazole C5-H.

e Negative NOE: No correlation between N-linked

and Pyrazole C3-H (due to distance).

Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-
hitropyrazole

Reagents:

4-Nitropyrazole (1.0 eq)

(2-Bromoethyl)benzene (1.1 eq)

Cesium Carbonate (

) (1.5 eq) or

Acetonitrile (ACN) or DMF (Dry)
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Step-by-Step Methodology:

Dissolution: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (113 mg, 1 mmol)
in anhydrous ACN (5 mL).

Base Addition: Add

(488 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate
anion.

Alkylation: Dropwise add (2-bromoethyl)benzene (203 mg, 1.1 mmol).

Reflux: Heat the mixture to 80°C (reflux) for 4—6 hours. Monitor via TLC (30% EtOAc in
Hexanes).

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced
pressure.

Purification: Dissolve residue in DCM. Wash with water (2x) and brine (1x). Dry over

Chromatography: Purify via silica gel column. The N1-isomer typically elutes after the N2-
isomer (if present) or bis-alkylated impurities due to polarity.

Yield: Expected yield 75-85% as a pale yellow solid.

Physicochemical Profile & Applications
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Property Value (Predicted) Significance

Moderate lipophilicity; likel
LogP 1.6-1.9 _ Pp _y _ Y

CNS active if functionalized.

Good oral bioavailability range
TPSA ~65 A2

(<140 A?).

Improves membrane
H-Bond Donors 0 N

permeability.

Interaction points for receptor
H-Bond Acceptors 4

binding.

Biological Relevance: Researchers utilize this scaffold to probe opioid receptors (analogous to
etonitazene pharmacophores) and enzyme inhibitors (e.g., against specific kinases or
dehydrogenases). The nitro group serves as a metabolic handle, often reduced to an amine (

) in vivo or synthetically to create further functionalized drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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